molecular formula C14H12BF3O3 B1527162 3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid CAS No. 1007170-59-3

3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B1527162
CAS No.: 1007170-59-3
M. Wt: 296.05 g/mol
InChI Key: HGYGXHGBCASPGE-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is commonly used in the synthesis of biologically active compounds .


Molecular Structure Analysis

The molecular formula of this compound is C13H13BO3 . The molecular weight is 228.05 .


Chemical Reactions Analysis

This compound is often used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Scientific Research Applications

Structural and Antibacterial Properties

(Trifluoromethoxy)phenylboronic acids, closely related to 3-(benzyloxy)-4-(trifluoromethyl)phenylboronic acid, have been investigated for their physicochemical, structural, and antibacterial properties. These compounds, characterized by NMR spectroscopy and X-ray diffraction, exhibit varied acidity influenced by the substitution pattern, affecting their antimicrobial potency against bacteria like Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).

Catalytic Applications in Organic Synthesis

Derivatives of phenylboronic acids have been used as catalysts in organic synthesis, demonstrating effectiveness in processes like dehydrative condensation between carboxylic acids and amines. The ortho-substituent on these molecules plays a crucial role in enhancing the reaction efficiency, showcasing their utility in creating complex organic compounds (Wang et al., 2018).

Advanced Materials and Polymers

Phenylboronic acid derivatives have been utilized in the preparation of hyperbranched copolymers, incorporating elements like triphenylamine and phenylene units. This application demonstrates the role of these compounds in developing materials with unique electrical properties, suitable for various technological applications (Tanaka et al., 2001).

Bioconjugation and Targeted Drug Delivery

In the biomedical field, phenylboronic acid-functionalized polymeric micelles have shown promise for targeted drug delivery, specifically to cancer cells such as HepG2. These micelles demonstrate the ability of phenylboronic acid derivatives to selectively bind to specific cell types, enhancing the efficacy of therapeutic agents (Zhang et al., 2013).

Antifungal Activity

Research has also highlighted the fungicidal activity of compounds like 3-piperazine-bis(benzoxaborole) and its boronic acid analogues. These studies reveal the potential of such compounds in developing new antifungal treatments, underscoring the importance of the benzoxaborole system for effective fungicidal action (Wieczorek et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid are alkyl boronic esters . These esters are highly valuable building blocks in organic synthesis . The compound interacts with these esters in a process known as protodeboronation .

Mode of Action

This compound interacts with its targets through a process known as catalytic protodeboronation . This process involves the removal of a boron atom from the alkyl boronic ester, which is facilitated by a radical approach . This interaction results in changes to the structure of the alkyl boronic ester .

Biochemical Pathways

The interaction of this compound with alkyl boronic esters affects various biochemical pathways. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The downstream effects of these transformations are broad and depend on the specific pathway involved .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its role in the protodeboronation of alkyl boronic esters . This results in the transformation of these esters and the creation of new compounds .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Additionally, the compound’s stability may be affected by exposure to air and moisture .

Safety and Hazards

3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid can cause skin irritation. If it comes into contact with the skin, it should be washed off immediately with plenty of water . It is also harmful if swallowed .

Biochemical Analysis

Biochemical Properties

3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with a variety of enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups. For instance, it has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity . Additionally, the trifluoromethyl group enhances the compound’s binding affinity and specificity towards certain biomolecules, further influencing its biochemical properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling cascades and cellular responses. Moreover, this compound can impact gene expression by interacting with transcription factors or epigenetic regulators, thereby altering the transcriptional landscape of the cell . These cellular effects highlight the compound’s potential as a modulator of cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The boronic acid group of the compound can form reversible covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation . For instance, it can inhibit proteases by forming a covalent bond with the active site serine residue, thereby blocking substrate access and catalytic activity. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to specific biomolecules, facilitating stronger and more specific interactions . These molecular interactions underpin the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as pH, temperature, and the presence of other reactive species . Over time, the compound may undergo hydrolysis or other degradation processes, leading to a decrease in its efficacy and potency. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity . These temporal effects are important considerations for experimental design and interpretation.

Properties

IUPAC Name

[3-phenylmethoxy-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)12-7-6-11(15(19)20)8-13(12)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYGXHGBCASPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718332
Record name [3-(Benzyloxy)-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007170-59-3
Record name [3-(Benzyloxy)-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the method described in example 4.2, starting from 8 g (21.2 mmol) of 2-(benzyloxy)-4-iodo-1-(trifluoromethyl)benzene, 11.1 mL (22.2 mmol) of iPrMgCl and 5 mL (21.6 mmol) of triisopropyl borate, we obtain 4.95 g of [3-(benzyloxy)-4-(trifluoromethyl)phenyl]boronic acid in the form of oil.
Name
2-(benzyloxy)-4-iodo-1-(trifluoromethyl)benzene
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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